2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-4-7(9)5(2)11(10-4)6(3)8(12)13;/h6H,9H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYGIBBLKSDMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-amino-3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Introduction of the Propanoic Acid Moiety: The 4-amino-3,5-dimethyl-1H-pyrazole is then reacted with acrylonitrile to introduce the propanoic acid moiety. This reaction is typically carried out in the presence of a base such as sodium ethoxide.
Hydrolysis and Formation of Hydrochloride Salt: The nitrile group is hydrolyzed to form the carboxylic acid, and the resulting 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Propanoic Acid Moieties
Key Differences :
Propanoic Acid Derivatives in Agrochemical Context
Key Differences :
- The amino and methyl groups on the pyrazole ring may enhance hydrogen bonding and steric effects compared to the halogenated/fluorinated substituents in agrochemical analogs.
Physicochemical and Functional Group Analysis
| Property | Target Compound | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline HCl | Haloxyfop |
|---|---|---|---|
| Solubility | High (due to HCl salt) | Moderate (aniline group reduces solubility) | Low (lipophilic) |
| Bioactivity | Undefined (research ongoing) | Intermediate (non-bioactive) | Herbicidal |
| Functional Groups | Carboxylic acid, amine | Amine, pyrazole | Carboxylic acid, halogenated aromatic |
Critical Insights :
- The amino group on the pyrazole ring could serve as a hydrogen bond donor, a feature absent in haloxyfop and fluazifop, which rely on halogen bonding for herbicidal activity .
Research Findings and Gaps
- Structural Studies: No crystallographic data for the target compound are available in the provided evidence. However, analogs like haloxyfop have been studied extensively using X-ray diffraction (e.g., SHELX software for refinement ), highlighting the importance of substituent positioning for activity.
- Synthetic Pathways: The target compound’s synthesis likely involves pyrazole ring formation followed by propanoic acid coupling, a route diverging from the multi-step aryl ether syntheses required for agrochemical analogs .
- Biological Data: While herbicidal propanoic acid derivatives act as acetyl-CoA carboxylase inhibitors, the target compound’s bioactivity remains uncharacterized, warranting further enzymatic or cellular assays .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves condensation or aza-Michael reactions. For example, a reflux in DMSO followed by reduced-pressure distillation and crystallization (as seen in triazole derivatives) can yield intermediates, which are then functionalized with amino and methyl groups . Optimizing reaction time (e.g., extending reflux duration) and solvent choice (e.g., DMSO for solubility) can improve yields. Purity is enhanced via recrystallization using water-ethanol mixtures, achieving ~65% yield in analogous procedures .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural confirmation, particularly for resolving pyrazole ring geometry and hydrochloride salt formation . Complementary techniques include:
- NMR : To verify proton environments (e.g., methyl groups at pyrazole C3/C5).
- HPLC-MS : For purity assessment and molecular weight confirmation .
- Elemental Analysis : To validate stoichiometry of the hydrochloride salt.
Advanced Research Questions
Q. How can researchers address contradictory reports on the biological activity of this compound, particularly in pharmacological assays?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Impurities >3% (e.g., unreacted intermediates) can skew results; rigorous HPLC analysis is essential .
- Experimental Conditions : Differences in solvent (DMSO vs. saline), concentration ranges, or cell lines (e.g., cancer vs. non-cancer models) must be standardized .
- Structural Analogues : Compare activity with derivatives (e.g., Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) to isolate the impact of the amino and dimethyl groups .
Q. What computational strategies are effective in predicting the binding affinity and mechanism of action of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups at C3/C5) with activity trends observed in analogues .
- MD Simulations : Assess stability of ligand-target complexes over nanoseconds to identify key binding residues .
Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be minimized?
- Methodological Answer : Stability studies should include:
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
- HPLC Monitoring : Track formation of byproducts (e.g., hydrolysis of the propanoic acid moiety) .
- Storage Recommendations : Store in airtight containers at -20°C, desiccated, to prevent hydrolysis and oxidation .
Experimental Design & Data Analysis
Q. How can researchers design dose-response studies to evaluate the compound’s efficacy in inhibiting microbial growth or cancer cell proliferation?
- Methodological Answer :
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or MTT assays for cytotoxicity, with positive controls (e.g., doxorubicin for cancer) .
- Dose Range : Test 0.1–100 µM concentrations, log-spaced, to identify IC50 values.
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .
Q. What strategies improve the regioselectivity of pyrazole functionalization during derivative synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily block the amino group to direct electrophilic substitution to C4 .
- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions at specific pyrazole positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at desired sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
